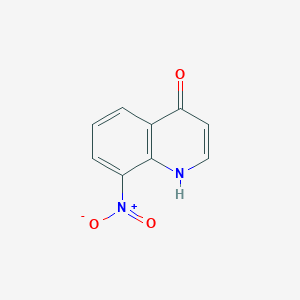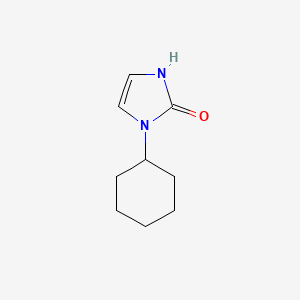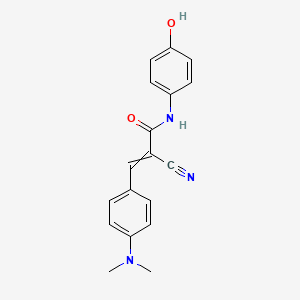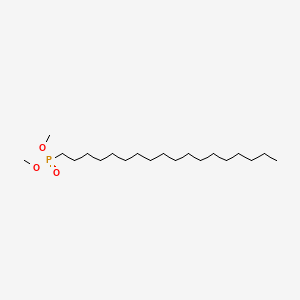
Dimethyl-Octadecylphosphonat
Übersicht
Beschreibung
Dimethyl octadecylphosphonate is an organic phosphate ester compound with the molecular formula C20H43O3P and a molar mass of 362.53 g/mol . It is a colorless to light yellow oily liquid with a strong pungent odor . This compound is insoluble in water but soluble in many organic solvents such as ethanol, acetone, and dimethylformamide . Dimethyl octadecylphosphonate is primarily used as a soil additive to improve nutrient utilization efficiency and increase crop yields .
Wissenschaftliche Forschungsanwendungen
Dimethyl octadecylphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential effects on plant growth and nutrient uptake.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
Target of Action
Dimethyl octadecylphosphonate, also known as DURAPHOS® 100, is primarily used as an antiwear additive in oil and grease formulations . Its primary targets are the mechanical components that these lubricants are designed to protect. By interacting with these components, it reduces wear and tear, thereby extending the lifespan of the machinery.
Mode of Action
The compound works by creating a protective layer on the surfaces of mechanical components. This layer reduces friction, preventing direct contact between moving parts and thus minimizing wear . The compound’s high thermal and oxidative stability make it particularly effective in high-stress environments, such as automotive gears and industrial lubricants .
Pharmacokinetics
It’s worth noting that the compound is highly stable and resistant to degradation . This stability contributes to its effectiveness as a long-lasting antiwear additive.
Result of Action
The primary result of dimethyl octadecylphosphonate’s action is a reduction in wear and tear on mechanical components. By reducing friction, it prevents damage to these components, leading to less frequent need for repairs or replacements . This can result in significant cost savings over the lifespan of the machinery.
Action Environment
Dimethyl octadecylphosphonate is effective in a variety of environments, including in both high and low temperatures . Its high thermal and oxidative stability allow it to maintain its protective properties even under harsh conditions . It’s worth noting that like all chemicals, its efficacy and stability can be influenced by environmental factors such as ph, presence of other chemicals, and physical conditions like pressure .
Biochemische Analyse
Biochemical Properties
Dimethyl octadecylphosphonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes involved in oxidative stress responses, thereby reducing cellular damage caused by reactive oxygen species . Additionally, dimethyl octadecylphosphonate interacts with lipid membranes, altering their fluidity and permeability, which can affect various cellular processes .
Cellular Effects
Dimethyl octadecylphosphonate has been shown to influence cell function in multiple ways. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, dimethyl octadecylphosphonate can inhibit the activation of protein kinase C, a crucial enzyme in cell signaling, thereby affecting downstream signaling pathways . Moreover, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of dimethyl octadecylphosphonate involves its binding interactions with specific biomolecules. It binds to the active sites of certain enzymes, inhibiting their activity and thereby modulating various biochemical pathways . Additionally, dimethyl octadecylphosphonate can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in cellular functions, including enzyme inhibition, activation, and alterations in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl octadecylphosphonate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Studies have shown that prolonged exposure to dimethyl octadecylphosphonate can lead to cumulative cellular damage and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of dimethyl octadecylphosphonate in animal models vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can even exhibit protective properties against oxidative stress . At higher doses, dimethyl octadecylphosphonate can induce toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
Dimethyl octadecylphosphonate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by liver enzymes, leading to the formation of various metabolites that can be further processed or excreted . The compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential to modulate key metabolic pathways .
Transport and Distribution
Within cells and tissues, dimethyl octadecylphosphonate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by factors such as lipid solubility and membrane permeability .
Subcellular Localization
Dimethyl octadecylphosphonate exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is primarily localized to lipid membranes and certain organelles, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
Vorbereitungsmethoden
Dimethyl octadecylphosphonate is generally prepared by reacting phosphoric acid with octadecyl dimethyl ester at a certain temperature . The reaction conditions typically involve maintaining a controlled temperature to ensure the desired product is formed efficiently . Industrial production methods may vary, but the fundamental process remains the same, focusing on optimizing yield and purity.
Analyse Chemischer Reaktionen
Dimethyl octadecylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert dimethyl octadecylphosphonate into different phosphonate esters.
Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Dimethyl octadecylphosphonate can be compared with other similar compounds such as:
Octadecylphosphonic acid: Similar in structure but differs in its esterification state.
Dimethyl hexadecylphosphonate: Similar ester but with a shorter alkyl chain.
Dimethyl dodecylphosphonate: Another similar ester with an even shorter alkyl chain.
The uniqueness of dimethyl octadecylphosphonate lies in its specific alkyl chain length, which imparts distinct physical and chemical properties, making it suitable for specific applications in agriculture and industry .
Eigenschaften
IUPAC Name |
1-dimethoxyphosphoryloctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21,22-2)23-3/h4-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYLHOQPWCQAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067087 | |
| Record name | Dimethyl octadecylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25371-54-4 | |
| Record name | Dimethyl octadecylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25371-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl octadecylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl octadecylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


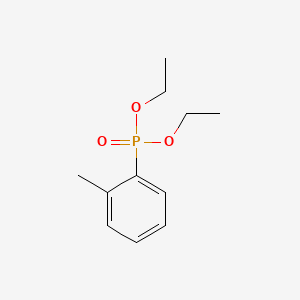
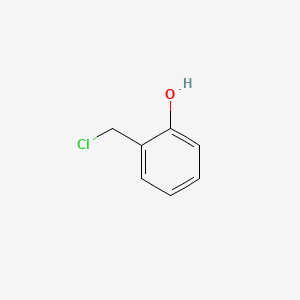
![1-(Chloromethyl)-4-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1634177.png)
![11-Oxabicyclo[8.1.0]undecane](/img/structure/B1634178.png)
![4-[(4,5-Dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]-3-methylphenol](/img/structure/B1634179.png)
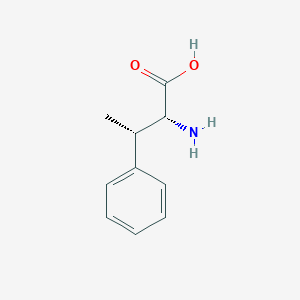

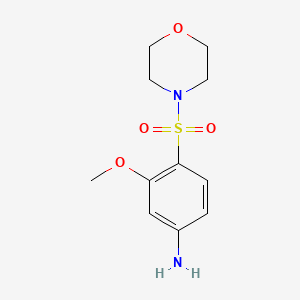
![2-[(4-Iodophenyl)hydrazono]-malononitrile](/img/structure/B1634191.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B1634197.png)
